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Compound of Interest

Compound Name:
3-Iodo-5-(trifluoromethyl)-1H-

pyrrolo[2,3-b]pyridine

Cat. No.: B1390090 Get Quote

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core

Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Iodo-5-(trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists,

and professionals in drug development. We will explore its synthesis, characterization,

applications, and safety protocols, grounded in established scientific principles and field-proven

insights.

Strategic Importance in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in

medicinal chemistry. Its structure is a bioisostere of indole, offering enhanced solubility and

improved bioavailability in many cases.[1] The core is foundational to numerous kinase

inhibitors and other therapeutics because the nitrogen atom in the pyridine ring and the pyrrole

-NH group can form critical hydrogen bond interactions with the hinge region of kinase active

sites, mimicking the binding of adenosine triphosphate (ATP).[2]

The strategic value of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific

substitutions:
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The 5-(trifluoromethyl) Group: The trifluoromethyl (CF3) group is a crucial substituent in

modern drug design.[3] Its strong electron-withdrawing nature enhances metabolic stability

by blocking potential sites of oxidative metabolism. Furthermore, it can significantly improve

binding affinity by participating in favorable interactions within hydrophobic pockets of target

proteins and, in some cases, forming hydrogen bonds.[4]

The 3-Iodo Group: The iodine atom at the C3 position is not typically part of the final drug

molecule. Instead, it serves as an exceptionally versatile synthetic handle.[5] Its presence

allows for the introduction of a wide array of chemical functionalities through well-established

palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-

Hartwig aminations. This enables extensive Structure-Activity Relationship (SAR) exploration

to optimize potency, selectivity, and pharmacokinetic properties.[2]

Physicochemical Properties and Characterization
Accurate identification and quality control are paramount. The fundamental properties of this

starting material are summarized below.

Property Value Source

CAS Number 1142192-57-1

Molecular Formula C₈H₄F₃IN₂

Molecular Weight 312.03 g/mol

MDL Number MFCD11857744

Appearance
Typically a solid

(powder/crystals)
General Knowledge

Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural

confirmation. The proton spectrum will show characteristic signals for the aromatic protons

on the bicyclic ring system, while the carbon spectrum will confirm the presence of eight

distinct carbon environments, including the CF₃-substituted carbon.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern

of iodine is also readily identifiable.

Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is used to

determine the purity of the material, a critical parameter for subsequent synthetic steps.

Reputable suppliers provide a Certificate of Analysis (CoA) with this data.[6]

Synthesis and Purification
The most direct and common laboratory-scale synthesis involves the electrophilic iodination of

the parent heterocycle, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-

azaindole core is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis of 3-Iodo-5-
(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Causality: This protocol utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating

agent for electron-rich heterocycles.[2] N,N-Dimethylformamide (DMF) is chosen as the solvent

due to its excellent solvating power for both the starting material and the reagent, and its ability

to facilitate the reaction, often at room temperature. The aqueous workup is designed to

quench any remaining reagent and remove the water-soluble succinimide byproduct.

Step-by-Step Methodology:

Preparation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in

anhydrous DMF, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under a

nitrogen atmosphere.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl

acetate. Extract the aqueous layer three times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with a saturated aqueous

solution of sodium thiosulfate (to remove excess iodine), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to yield the pure product.

Starting Materials

Reaction Step

Workup & Purification

5-(Trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine

Electrophilic Iodination
(0°C to Room Temp, 2-4h)

Combine

N-Iodosuccinimide (NIS)

Combine

Anhydrous DMF

Combine

Aqueous Workup
(EtOAc/Water/Na₂S₂O₃)

Quench & Extract

Silica Gel Chromatography

Crude Product

3-Iodo-5-(trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine

Final Product

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1390090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic workflow for the iodination of the 7-azaindole precursor.

Core Application: A Gateway to Kinase Inhibitor
Libraries
The primary utility of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is as an

intermediate for creating diverse libraries of compounds for biological screening, particularly for

kinase inhibitors.

Mechanism of Action: The 7-azaindole core serves as the hinge-binding motif. The iodine at C3

is replaced with various aryl or heteroaryl groups via Suzuki coupling to probe the solvent-

exposed region of the kinase active site. This strategy has been successfully employed to

develop potent inhibitors for multiple targets:

Fibroblast Growth Factor Receptor (FGFR): Derivatives of this scaffold have shown potent

inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[4][7]

Insulin-like Growth Factor-1 Receptor (IGF-1R): SAR exploration around this core led to the

discovery of nanomolar inhibitors of the IGF-1R tyrosine kinase.[8]

Glycogen Synthase Kinase 3β (GSK-3β): A rationally designed inhibitor based on this

scaffold showed an IC₅₀ of 0.35 nM against GSK-3β, a target for Alzheimer's disease.[9]
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Caption: Use of the title compound in drug discovery via Suzuki coupling.

Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. The

following information is a synthesis from available Safety Data Sheets (SDS).[10][11][12]
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Hazard Class GHS Pictogram Code Statement

Acute Toxicity, Oral
GHS06 (Skull and

Crossbones)
H301 Toxic if swallowed.

Skin Irritation
GHS07 (Exclamation

Mark)
H315

Causes skin irritation.

[10]

Eye Irritation
GHS07 (Exclamation

Mark)
H319

Causes serious eye

irritation.[10]

Respiratory Irritation
GHS07 (Exclamation

Mark)
H335

May cause respiratory

irritation.[10]

Protocol: Safe Handling and Storage
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[13] Ensure a safety shower and eyewash station are

readily accessible.[13]

Personal Protective Equipment (PPE):

Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Inspect gloves before

use and use proper removal technique.[11]

Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to

EN166 (EU) or NIOSH (US) standards.[11][12]

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-

resistant suit may be necessary.[12]

Handling: Avoid formation of dust and aerosols.[11] Do not breathe dust, fumes, or gas.[10]

Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed

and store locked up.[10]

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant

in accordance with local, state, and federal regulations.[10]
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Conclusion
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is more than a mere chemical

intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its carefully considered

functionalities—a bioisosteric core for hinge binding, a trifluoromethyl group for enhanced

potency and stability, and a versatile iodine handle for SAR exploration—make it an invaluable

starting material for the discovery of next-generation therapeutics, particularly in the highly

competitive field of kinase inhibitors. Proper understanding of its synthesis, handling, and

application is essential for leveraging its full potential in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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